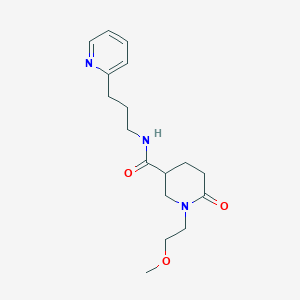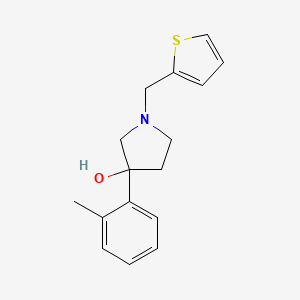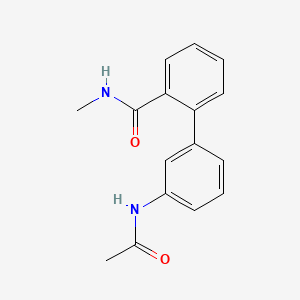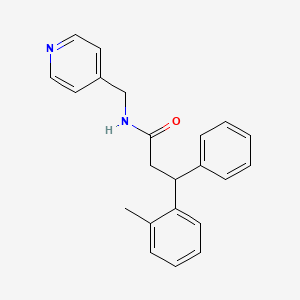
1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide
Overview
Description
1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-methoxyethyl group: This step involves the alkylation of the piperidine ring with 2-methoxyethyl halide under basic conditions.
Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Attachment of the pyridin-2-ylpropyl group: This step involves the coupling of the intermediate with a pyridin-2-ylpropyl halide under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., basic or acidic medium).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its interactions with specific molecular targets in the treatment of diseases.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives, such as:
Uniqueness
- The unique structural features of this compound, such as the presence of the 2-methoxyethyl group and the pyridin-2-ylpropyl moiety, contribute to its distinct biological activities and interactions with molecular targets. These features may enhance its potency, selectivity, and pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxyethyl)-6-oxo-N-(3-pyridin-2-ylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-23-12-11-20-13-14(7-8-16(20)21)17(22)19-10-4-6-15-5-2-3-9-18-15/h2-3,5,9,14H,4,6-8,10-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLFMWCFSQVHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CCC1=O)C(=O)NCCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methylamino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B3808289.png)
![N,N-diethyl-3-{[(tetrahydro-3-furanylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B3808299.png)


![[1-({1-[(5-propyl-2-furyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B3808330.png)
![methyl 1-[2-hydroxy-3-(4-{[(2-phenylethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B3808335.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3808341.png)
![N~2~-{[1-(2-methoxyethyl)piperidin-3-yl]methyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B3808358.png)
![(4-{5-fluoro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile](/img/structure/B3808360.png)
![1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-phenylmethoxypiperidine](/img/structure/B3808361.png)
![Methyl 4-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-4-oxobutanoate](/img/structure/B3808366.png)
![(3S*,4S*)-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxyphenyl)piperidin-3-ol](/img/structure/B3808375.png)

![1-(3-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B3808386.png)
